molecular formula C12H17N5O3 B3047240 Adenosine, 2'-deoxy-N-ethyl- CAS No. 136050-93-6

Adenosine, 2'-deoxy-N-ethyl-

Cat. No.: B3047240
CAS No.: 136050-93-6
M. Wt: 279.3 g/mol
InChI Key: AKVOWIRRIYQYQX-DJLDLDEBSA-N
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Description

Adenosine, 2’-deoxy-N-ethyl- is a modified nucleoside analog Nucleosides are fundamental building blocks of nucleic acids, such as DNA and RNA, and play crucial roles in various biochemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Adenosine, 2’-deoxy-N-ethyl- typically involves the modification of the sugar backbone of nucleosides. One common approach is to start with a nucleoside possessing a 2’-deoxyribose core and introduce the N-ethyl group through a series of chemical reactions. The key steps often include protection of functional groups, selective deoxygenation, and subsequent alkylation to introduce the N-ethyl group .

Industrial Production Methods

Industrial production of nucleoside analogs, including Adenosine, 2’-deoxy-N-ethyl-, often employs solid-phase synthesis techniques. These methods allow for the efficient and scalable production of nucleoside derivatives by using automated synthesizers and protecting group strategies to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Adenosine, 2’-deoxy-N-ethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups to the nucleoside .

Mechanism of Action

The mechanism of action of Adenosine, 2’-deoxy-N-ethyl- involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can lead to chain termination or the formation of defective nucleic acids, ultimately inhibiting the replication of viruses or the proliferation of cancer cells. The compound targets enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Adenosine, 2’-deoxy-N-ethyl- is unique due to its specific N-ethyl modification, which can enhance its stability and alter its biological activity compared to other nucleoside analogs. This modification can also affect its interaction with enzymes and nucleic acids, making it a valuable tool in therapeutic research .

Properties

IUPAC Name

(2R,3S,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O3/c1-2-13-11-10-12(15-5-14-11)17(6-16-10)9-3-7(19)8(4-18)20-9/h5-9,18-19H,2-4H2,1H3,(H,13,14,15)/t7-,8+,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVOWIRRIYQYQX-DJLDLDEBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136050-93-6
Record name Adenosine, 2'-deoxy-N-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136050936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ADENOSINE, 2'-DEOXY-N-ETHYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/250H7VP74Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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